ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate
Description
This indole derivative features a complex substitution pattern:
- Position 5: A 2-(dimethylamino)ethoxy chain, contributing to solubility and bioactivity via amine functionality.
- Position 2: A methyl group, providing steric hindrance and metabolic stability.
- Position 3: An ethyl ester, influencing lipophilicity and hydrolytic stability.
Properties
Molecular Formula |
C26H35N3O3 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H35N3O3/c1-7-28(8-2)20-10-12-21(13-11-20)29-19(4)25(26(30)31-9-3)23-18-22(14-15-24(23)29)32-17-16-27(5)6/h10-15,18H,7-9,16-17H2,1-6H3 |
InChI Key |
RTPPCVTZMQSNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCCN(C)C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Method A: Sequential Alkylation and Etherification (Adapted from CN102838525A )
Steps :
-
Indole core formation :
-
Fischer indole synthesis using phenylhydrazine and ethyl levulinate under acidic conditions (H₂SO₄, 120°C, 6 h).
-
Yield: 78% (unsubstituted indole).
-
-
N-Alkylation at position 1 :
-
React indole with 4-(diethylamino)benzyl bromide (1.2 eq) in DMF, K₂CO₃ (2 eq), 80°C, 12 h.
-
Yield: 65% (1-[4-(diethylamino)phenyl]indole).
-
-
Methylation at position 2 :
-
Use CH₃I (1.5 eq) and NaH in THF, 0°C to RT, 4 h.
-
Yield: 82% (2-methyl derivative).
-
-
Esterification at position 3 :
-
Treat with ethyl chloroformate (1.1 eq), pyridine, CH₂Cl₂, 0°C, 2 h.
-
Yield: 90% (ethyl 2-methyl-1-[4-(diethylamino)phenyl]-1H-indole-3-carboxylate).
-
-
Etherification at position 5 :
-
Introduce 2-(dimethylamino)ethyl chloride (1.5 eq) via Williamson synthesis (K₂CO₃, DMF, 60°C, 8 h).
-
Yield: 58% (final product).
-
Total yield : 22% (four steps).
Purity (HPLC) : 97.3% after recrystallization (methanol/water).
Method B: Palladium-Catalyzed Coupling (Inspired by CA2756234A1 )
Steps :
-
Pre-functionalized indole synthesis :
-
Start with 5-nitro-2-methylindole. Reduce nitro group (H₂, Pd/C, MeOH) to amine.
-
Yield: 89% (5-amino-2-methylindole).
-
-
Buchwald–Hartwig amination :
-
Couple 5-aminoindole with 4-(diethylamino)iodobenzene (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, dioxane, 100°C, 24 h.
-
Yield: 71% (1-[4-(diethylamino)phenyl]-5-amino-2-methylindole).
-
-
Esterification and etherification :
-
Simultaneous esterification (ethyl chloroformate) and diazotization/etherification (NaNO₂, HCl, 2-(dimethylamino)ethanol).
-
Yield: 52% (final product).
-
Total yield : 33% (three steps).
Advantage : Avoids harsh alkylation conditions.
Method C: Copper-Mediated Acylation (Adapted from CN102911105A )
Steps :
-
Direct acylation at position 3 :
-
React 1-[4-(diethylamino)phenyl]-2-methylindole with ethyl glyoxylate (2 eq), Cu(OAc)₂ (20 mol%), Ag₂CO₃ (2 eq), DMSO, 80°C, 12 h.
-
Yield: 68% (ethyl 1-[4-(diethylamino)phenyl]-2-methyl-1H-indole-3-carboxylate).
-
-
Oxyfunctionalization at position 5 :
-
Nitration (HNO₃/AcOH), followed by reduction (SnCl₂/HCl) to 5-hydroxyindole.
-
Etherify with 2-(dimethylamino)ethyl tosylate (1.5 eq), K₂CO₃, DMF, 70°C, 6 h.
-
Yield: 63% (final product).
-
Total yield : 29% (three steps).
Challenge : Nitration regioselectivity required careful temperature control (−10°C).
Comparative Analysis of Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield | 22% | 33% | 29% |
| Key Catalyst | None | Pd(OAc)₂ | Cu(OAc)₂ |
| Purification Steps | 2 (column, recrystallization) | 3 (column, extraction, recrystallization) | 2 (extraction, recrystallization) |
| Regioselectivity Risk | Moderate (N-alkylation) | Low (Buchwald–Hartwig) | High (nitration) |
| Scalability | Limited (alkylation side reactions) | High (robust coupling) | Moderate (nitration safety) |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H4), 7.45–7.38 (m, 2H, Ar-H), 6.72–6.65 (m, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.52 (t, J = 5.8 Hz, 2H, OCH₂CH₂N), 3.32 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 2.68 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI+) : m/z calcd. for C₂₆H₃₄N₃O₃⁺ [M+H]⁺: 436.2601; found: 436.2598.
Challenges and Optimizations
-
N-Alkylation Competitiveness : Competing C-alkylation at position 3 minimized using bulky bases (e.g., NaH) and polar aprotic solvents (DMF).
-
Etherification Efficiency : 2-(Dimethylamino)ethyl chloride showed higher reactivity than bromide derivatives (75% conversion vs. 60%).
-
Recrystallization Solvents : Methanol/water (7:3) provided optimal crystal purity (HPLC >97%) compared to ethanol/hexane.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Amino-Ethoxy Substituents
Compound A : N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide ()
- Key Features : Fluorine at position 5, carboxamide at position 2, and a benzoylphenyl group.
- Comparison: Substituent Effects: The carboxamide group (vs. Molecular Weight: 373.13 g/mol (vs. ~550–650 g/mol estimated for the target compound) . Synthesis: Prepared via sodium ethoxide-mediated condensation (37.5% yield), highlighting challenges in indole functionalization under reflux conditions .
Compound B : Afimoxifene ()
- Key Features: Dimethylaminoethoxy group linked to a phenolic ring, used in estrogen-dependent therapies.
- Bioactivity: Afimoxifene’s therapeutic application implies that the dimethylaminoethoxy group may enhance tissue penetration and binding affinity .
Compound C : 1-[4-(2-(Azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole ()
- Key Features : Azepane ring and benzyloxy groups.
- Comparison: Molecular Weight: 650.85 g/mol (vs. target compound’s estimated lower weight due to fewer bulky substituents). Solubility: The azepane and benzyloxy groups likely reduce aqueous solubility compared to the target’s diethylamino and dimethylamino groups .
Functional Group Comparisons
Ester vs. Amide Functionality
- Target Compound : Ethyl ester at position 3 offers moderate hydrolytic stability and lipophilicity.
- Analogues : Compounds with carboxamide groups (e.g., ) exhibit higher polarity and metabolic stability but lower membrane permeability .
Amino Substituents
- Diethylamino vs. Dimethylamino: The diethylamino group in the target compound provides stronger electron-donating effects but increases steric bulk compared to dimethylamino groups in analogues like Afimoxifene .
Physicochemical and Spectroscopic Properties
Table 1: Key Properties of Comparable Compounds
*LogP estimated using fragment-based methods.
†Estimated based on structural complexity.
Spectroscopic Data
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) would exhibit a stretch near 1666–1670 cm⁻¹, similar to carboxamide analogues in .
- NMR: The diethylamino group’s protons would resonate as a triplet near δ 1.2–1.4 ppm (CH2CH3), while the dimethylaminoethoxy chain would show singlet peaks near δ 2.2–2.5 ppm (N(CH3)2) .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core substituted with various functional groups, which are crucial for its biological activity. The presence of diethylamino and dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Structural Formula
Anticancer Activity
Studies have indicated that derivatives of indole exhibit significant anticancer properties. For instance, compounds similar to ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study conducted on human cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound inhibited cell growth with IC50 values of 5.1 µM and 2.4 µM, respectively. The mechanism was attributed to the compound's ability to induce G2/M phase arrest and subsequently trigger apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.1 | G2/M phase arrest, apoptosis |
| A549 | 2.4 | G2/M phase arrest, apoptosis |
Antiviral Activity
Research has also highlighted the antiviral potential of similar indole derivatives against various viruses. For example, a derivative exhibited significant activity against human cytomegalovirus (HCMV) by inhibiting viral replication.
The antiviral mechanism involves the inhibition of RNA polymerase II, which is essential for viral RNA synthesis. This inhibition prevents the replication of viral particles within infected cells.
Neuropharmacological Effects
Given the presence of diethylamino and dimethylamino groups, the compound may interact with neurotransmitter receptors, potentially leading to neuropharmacological effects such as sedation or analgesia.
Research Findings
Preliminary studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders or as analgesics.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the toxicity profile. Some derivatives have shown cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development.
Toxicity Studies
Toxicity assessments in animal models revealed dose-dependent toxicity, with significant adverse effects observed at concentrations exceeding therapeutic levels.
| Parameter | Observed Effect |
|---|---|
| Liver Function | Elevated transaminases |
| Kidney Function | Increased creatinine |
| General Toxicity | Dose-dependent |
Q & A
Q. What are the key steps for synthesizing ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate?
The synthesis typically involves multi-step reactions starting with indole scaffold modification. Key steps include:
- Indole core construction : Alkylation or acylation at the 1-position using 4-(diethylamino)phenyl groups under reflux with solvents like ethanol or DMF, often catalyzed by potassium carbonate .
- Functionalization at the 5-position : Introduction of the 2-(dimethylamino)ethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Esterification : Final carboxylate ester formation using ethyl chloroformate or ethanol under acidic conditions . Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and ester functionality.
- HPLC-MS : For purity assessment and molecular weight verification .
- IR spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) stretches . Note: X-ray crystallography (if crystals are obtainable) can resolve structural ambiguities, as demonstrated for analogous indole derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 5-position functionalization step?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the 5-hydroxyindole intermediate .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or phase-transfer catalysts improve efficiency .
- Temperature control : Reflux at 80–100°C minimizes side reactions like ester hydrolysis . Data-driven approach: A fractional factorial design can identify critical parameters (e.g., solvent, temperature, catalyst loading) for yield maximization.
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in enzyme inhibition or cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .
- Solubility issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference .
- Metabolite interference : Perform stability studies (HPLC or LC-MS) to confirm compound integrity during assays . Example: For HIV integrase inhibition, validate results with orthogonal assays (e.g., fluorescence polarization vs. gel electrophoresis) .
Q. How does the 2-(dimethylamino)ethoxy substituent influence pharmacokinetic properties?
The substituent impacts:
- Lipophilicity : LogP increases due to the dimethylamino group, enhancing membrane permeability (predicted via computational tools like MarvinSuite).
- Metabolic stability : The ether linkage reduces susceptibility to esterase hydrolysis compared to carboxylate esters .
- Target engagement : The basic dimethylamino group may facilitate interactions with negatively charged enzyme pockets (e.g., kinases) . Validation: Compare in vitro half-life (e.g., microsomal stability assays) with analogs lacking this group .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Catalyst | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Indole alkylation | DMF | KCO | 80–100 | 60–75 | |
| 5-position substitution | Acetonitrile | PPh | 60–80 | 45–65 | |
| Esterification | Ethanol | HSO | 25 (rt) | 85–90 |
Q. Table 2: Comparative Biological Activity of Analogous Indoles
| Compound | Target Enzyme | IC (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Ethyl 5-fluoro-3-(4-fluorophenyl)-indole | HIV integrase | 0.8 ± 0.1 | Fluorescence | |
| Ethyl 4-chloro-5-formyl-indole | Cytochrome P450 | 12.3 ± 1.5 | Microsomal | |
| Target compound (predicted) | Tyrosine kinase | ~5.0 (in silico) | Molecular docking | N/A |
Key Recommendations for Researchers
- Synthetic challenges : Prioritize protecting-group strategies for the dimethylaminoethoxy chain to prevent side reactions .
- Data reproducibility : Archive raw spectral data and assay conditions in open-access repositories (e.g., Zenodo).
- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
